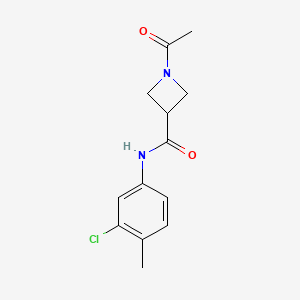

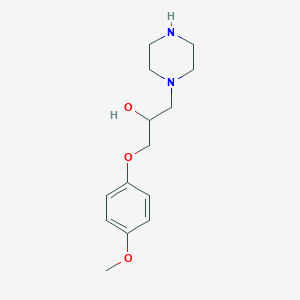

3-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide is a chemical entity that appears to be a derivative of benzo[b]furan with a substituted amide group. The structure suggests the presence of a furan ring, a benzene ring, and an amide linkage, which could potentially contribute to a variety of chemical and biological properties.

Synthesis Analysis

The synthesis of benzo[b]furan derivatives can be achieved through controlled regioselective methods. For instance, the synthesis of 2- and 3-substituted benzo[b]furans can be performed from 1-(2-hydroxyphenyl)-2-chloroethanones, where the addition of Grignard reagents leads to alkoxide intermediates. These intermediates can then cyclize to form the furan ring, either at the 2- or 3-position depending on the reaction conditions, such as temperature . Although the specific synthesis of 3-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide is not detailed in the provided papers, similar methodologies could be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques and computational methods. For example, the crystal structure, IR, NMR, and UV-Vis spectra of a related compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, were studied. Computational methods such as DFT calculations were used to predict geometrical structure, vibrational frequencies, and chemical shifts, which showed strong agreement with experimental data . These techniques could be employed to analyze the molecular structure of 3-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide as well.

Chemical Reactions Analysis

The chemical reactivity of benzo[b]furan derivatives can be quite diverse. For example, a photochemical route to synthesize 2-substituted benzo[b]furans involves a metal-free reaction between 2-chlorophenol derivatives and terminal alkynes, forming aryl-C and C-O bonds through an aryl cation intermediate . This suggests that the furan ring in the target compound could potentially engage in similar photochemical reactions, depending on the substituents present.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]furan derivatives can be inferred from related compounds. For instance, the leukotriene B4 inhibitory activity of certain 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)benzo[b]furan derivatives was evaluated, indicating potential biological activity . The physical properties such as solubility, melting point, and stability of 3-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide would need to be determined experimentally, but computational methods and structure-activity relationships from similar compounds could provide initial predictions.

Scientific Research Applications

Synthesis and Transformation:

- The compound N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides, similar in structure to 3-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide, underwent a transformation to N(4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)benzamides when treated with alkaline hydrogen peroxide. This unprecedented transformation indicates the reactivity of such compounds under oxidative conditions and their potential to form new benzofuran derivatives (Levai et al., 2002).

Structural Modifications and Biological Activity:

- A study on N-acylated furazan-3-amine, structurally similar to 3-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide, revealed that the nature of the acyl moiety significantly influences the biological activity against Plasmodium falciparum strains. This highlights the importance of the acyl group in determining the biological properties of such compounds (Hermann et al., 2021).

Electrophilic Reactions and Stability:

- 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, a compound sharing a partial structure with 3-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide, underwent unexpected dimerization under basic conditions, suggesting its potential reactivity and providing insights into its stability and degradation pathways under certain conditions (Santos et al., 2013).

Spectroscopic and Biological Studies:

- Spectroscopic and biological studies were conducted on novel heterocyclic compounds N-(benzo[d]thiazol-2-yl)-2-(3-(furan- 2-yl)-[1,2,4] triazolo [3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives. These studies provide insights into the structural and functional properties of furan-benzamide derivatives, which may be relevant to understanding the properties of 3-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide (Patel et al., 2015).

properties

IUPAC Name |

3-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c14-11-3-1-2-9(6-11)13(17)15-7-12(16)10-4-5-18-8-10/h1-6,8,12,16H,7H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTWNUOYDLJVFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B3002140.png)

![3-cyclopentyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B3002147.png)

![N-(1H-benzo[d]imidazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B3002152.png)